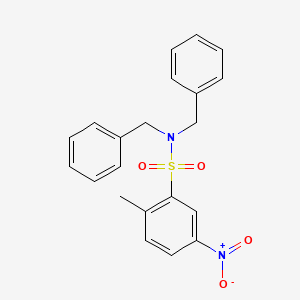![molecular formula C19H20N2O3 B3938883 (2,4-dimethylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3938883.png)
(2,4-dimethylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone
描述
(2,4-dimethylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone, also known as DPNPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用机制
(2,4-dimethylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone exerts its effects by binding to the GPER, which is located on the cell membrane. This binding activates downstream signaling pathways, leading to various physiological responses.
Biochemical and Physiological Effects:
(2,4-dimethylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone has been found to have a wide range of biochemical and physiological effects, including the modulation of intracellular calcium levels, the regulation of gene expression, and the promotion of cell proliferation and migration. These effects make (2,4-dimethylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone a valuable tool for researchers studying various physiological processes.
实验室实验的优点和局限性
One of the main advantages of using (2,4-dimethylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone in lab experiments is its high potency and selectivity for the GPER. This allows researchers to study the specific effects of GPER activation without interference from other signaling pathways. However, one limitation of (2,4-dimethylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
未来方向
There are many potential future directions for research involving (2,4-dimethylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone. One area of interest is the study of the role of GPER in various disease states, such as cancer and cardiovascular disease. Additionally, researchers may explore the use of (2,4-dimethylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone as a potential therapeutic agent for these and other conditions. Other potential future directions include the development of new synthetic methods for (2,4-dimethylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone and the exploration of its effects on other signaling pathways and physiological processes.
科学研究应用
(2,4-dimethylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone has been used in a variety of scientific research applications, including the study of G protein-coupled receptors (GPCRs). This compound has been found to be a potent and selective agonist for the G protein-coupled estrogen receptor (GPER), which is involved in a wide range of physiological processes, including cell proliferation, migration, and survival.
属性
IUPAC Name |
(2,4-dimethylphenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-5-7-16(14(2)11-13)19(22)15-6-8-17(18(12-15)21(23)24)20-9-3-4-10-20/h5-8,11-12H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPOUPJRQXBXOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethylphenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-bromo-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3938810.png)
![3-iodo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3938816.png)
![2-nitro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3938822.png)
![6-tert-butyl-2-[(4-fluorobenzoyl)amino]-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3938850.png)
![3-(1H-indol-3-yl)-N-[(1-isopropyl-1H-imidazol-2-yl)methyl]propanamide](/img/structure/B3938859.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3938864.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(3,5-dichlorophenyl)methanesulfonamide](/img/structure/B3938870.png)
![N-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B3938874.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N,3,5-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3938891.png)
![1-[3'-(1-methyl-1H-pyrazol-3-yl)-3-biphenylyl]ethanone](/img/structure/B3938894.png)

![1-(4-bromophenoxy)-3-[4-(4-methylphenyl)-1-piperazinyl]-2-propanol](/img/structure/B3938912.png)
